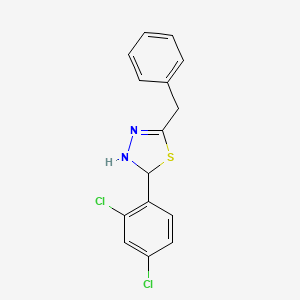
5-benzyl-2-(2,4-dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-benzyl-2-(2,4-dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazole is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. This compound is a member of the thiadiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The unique chemical structure of 5-benzyl-2-(2,4-dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazole makes it a promising candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 5-benzyl-2-(2,4-dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazole is not fully understood. However, studies have suggested that this compound may exert its antimicrobial effects by disrupting bacterial cell wall synthesis and inhibiting fungal cell membrane formation. The anticancer properties of 5-benzyl-2-(2,4-dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazole may be attributed to its ability to induce apoptosis and inhibit cell proliferation. Furthermore, the anti-inflammatory and analgesic effects of this compound may be due to its ability to inhibit the production of pro-inflammatory cytokines and modulate pain signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 5-benzyl-2-(2,4-dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazole can affect various biochemical and physiological processes in living organisms. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 5-benzyl-2-(2,4-dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazole has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using 5-benzyl-2-(2,4-dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazole in lab experiments is its diverse range of biological activities, which makes it a useful tool for studying various biochemical and physiological processes. Additionally, the ease of synthesis and high yield of the compound make it a cost-effective option for researchers. However, one limitation of using 5-benzyl-2-(2,4-dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazole is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 5-benzyl-2-(2,4-dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazole. One potential direction is the development of new antimicrobial agents based on the structure of this compound. Additionally, further studies are needed to elucidate the mechanism of action of 5-benzyl-2-(2,4-dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazole and its potential applications in the treatment of various diseases. Furthermore, the development of new synthetic methods for 5-benzyl-2-(2,4-dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazole may lead to improved yields and reduced toxicity.
Synthesis Methods
The synthesis of 5-benzyl-2-(2,4-dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazole can be achieved through various methods, including the reaction of benzyl bromide with 2,4-dichlorophenylhydrazine followed by cyclization with thiourea. Another method involves the condensation of 2,4-dichlorobenzaldehyde with thiosemicarbazide in the presence of benzyl bromide. These methods have been optimized to produce high yields of the compound with minimal side reactions.
Scientific Research Applications
The potential applications of 5-benzyl-2-(2,4-dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazole in scientific research are vast. This compound has been shown to exhibit significant antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. Additionally, 5-benzyl-2-(2,4-dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazole has been demonstrated to have anticancer properties, inducing apoptosis and inhibiting tumor growth in vitro and in vivo. Furthermore, this compound has been shown to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
5-benzyl-2-(2,4-dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2S/c16-11-6-7-12(13(17)9-11)15-19-18-14(20-15)8-10-4-2-1-3-5-10/h1-7,9,15,19H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZGGXHIRNAQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NNC(S2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-2-(2,4-dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

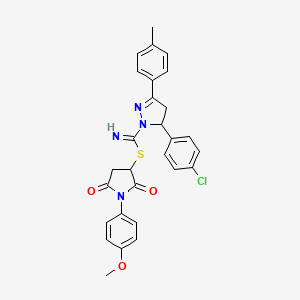
![ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate](/img/structure/B4941871.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4941873.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941879.png)
![ethyl 2-{[N-(tert-butyl)glycyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4941882.png)
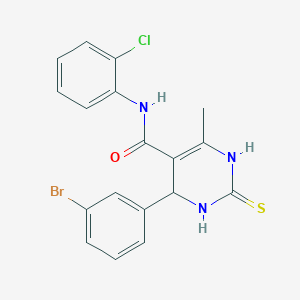
![3-chloro-4-[(1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-piperidinyl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B4941897.png)
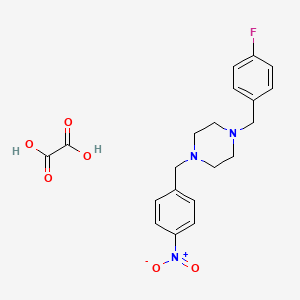
![2-chloro-6-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4941914.png)
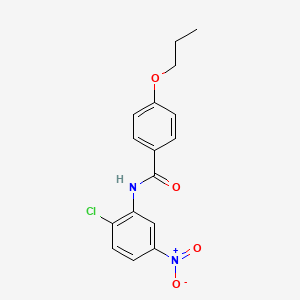
![(4-methoxy-3-biphenylyl)[4-(methylthio)benzyl]amine](/img/structure/B4941925.png)
![ethyl (5-{3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4941933.png)
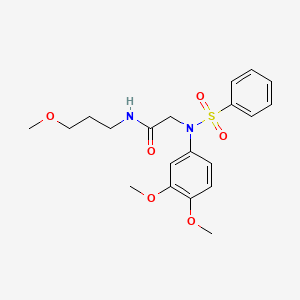
![2-bromo-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4941959.png)